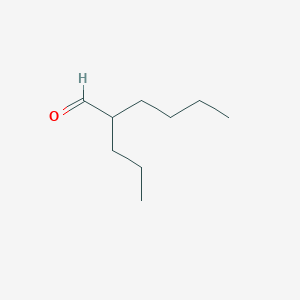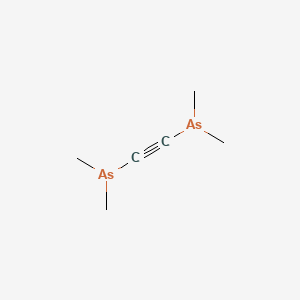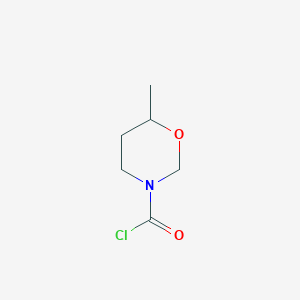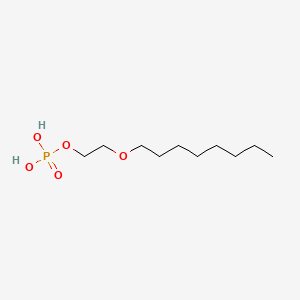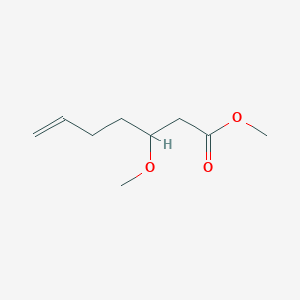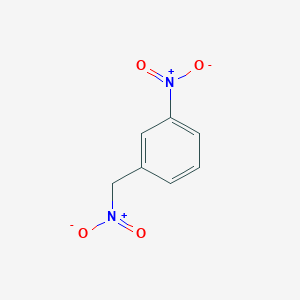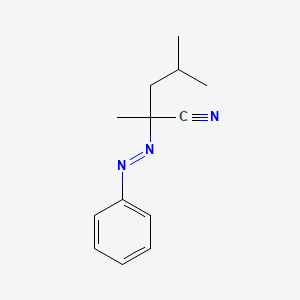
2,4-Dimethyl-2-(phenylazo)valeronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-2-(phenylazo)valeronitrile is an organic compound with the molecular formula C13H17N3. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) attached to aromatic rings. This compound is known for its vibrant color and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-(phenylazo)valeronitrile typically involves the reaction of 2,4-dimethylvaleronitrile with diazonium salts derived from aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is then neutralized, and the product is extracted using organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-2-(phenylazo)valeronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-2-(phenylazo)valeronitrile has several applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of pigments and as a polymerization initiator.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-2-(phenylazo)valeronitrile involves the formation of free radicals. The azo bond undergoes homolytic cleavage under thermal or photochemical conditions, generating nitrogen gas and free radicals. These radicals can initiate polymerization reactions or participate in other radical-mediated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Azobis(2,4-dimethylvaleronitrile): Another azo compound used as a polymerization initiator.
2,4-Dimethyl-4-(phenylazo)pentanenitrile: Structurally similar with slight variations in the alkyl chain.
Uniqueness
2,4-Dimethyl-2-(phenylazo)valeronitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable radicals makes it particularly useful in polymerization and other radical-initiated processes.
Eigenschaften
CAS-Nummer |
34372-09-3 |
|---|---|
Molekularformel |
C13H17N3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2,4-dimethyl-2-phenyldiazenylpentanenitrile |
InChI |
InChI=1S/C13H17N3/c1-11(2)9-13(3,10-14)16-15-12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3 |
InChI-Schlüssel |
JAENQWGSDBWVSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C#N)N=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
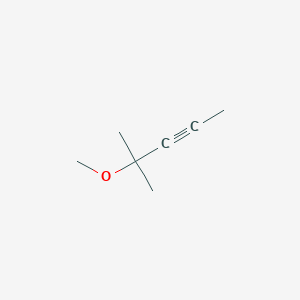
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)


